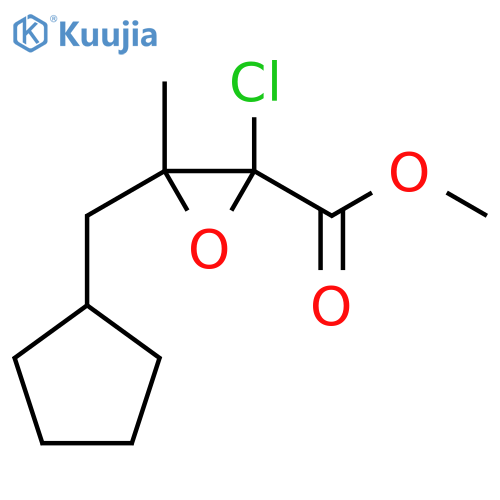

Cas no 2023806-68-8 (Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate)

Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate

- EN300-700250

- 2023806-68-8

- Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate

-

- インチ: 1S/C11H17ClO3/c1-10(7-8-5-3-4-6-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3

- InChIKey: KRRTZGAQXPJYNZ-UHFFFAOYSA-N

- ほほえんだ: ClC1(C(=O)OC)C(C)(CC2CCCC2)O1

計算された属性

- せいみつぶんしりょう: 232.0866221g/mol

- どういたいしつりょう: 232.0866221g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 38.8Ų

Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-700250-1.0g |

methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate |

2023806-68-8 | 1g |

$0.0 | 2023-06-07 |

Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylateに関する追加情報

Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate (CAS No. 2023806-68-8): A Comprehensive Overview

Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate, identified by its CAS number 2023806-68-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in the synthesis of bioactive molecules and the development of novel therapeutic agents.

The structural framework of Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate consists of an epoxide ring substituted with a chloro group at the 2-position, a cyclopentylmethyl group at the 3-position, and a methyl ester group at the 2-carboxyl position. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the epoxide ring, in particular, offers a versatile platform for further functionalization, enabling the construction of more complex molecules.

In recent years, there has been growing interest in the use of epoxide-containing compounds as building blocks in drug discovery. Epoxides are known for their reactivity, which allows for facile introduction of various functional groups through ring-opening reactions. This property has been exploited in the synthesis of pharmacophores that exhibit desirable biological activities. For instance, studies have demonstrated that epoxide derivatives can serve as precursors to heterocyclic compounds, which are prevalent in many therapeutic agents.

The cyclopentylmethyl substituent in Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate contributes to the steric and electronic environment of the molecule. This substitution can influence both the reactivity and selectivity of subsequent chemical transformations. The methyl ester group at the carboxyl position provides an additional site for modification, allowing for further diversification of the molecular structure. These features make this compound a promising candidate for use in multi-step synthetic routes leading to complex organic molecules.

Recent advancements in synthetic methodologies have highlighted the importance of efficient and scalable synthetic routes for epoxide-containing intermediates. The synthesis of Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate exemplifies these advancements, showcasing modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis. These methods have enabled chemists to access complex epoxide derivatives with high enantioselectivity and yield, which is crucial for pharmaceutical applications.

The potential applications of Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate extend beyond its role as a synthetic intermediate. Research has indicated that this compound may be useful in the development of novel agrochemicals and materials science applications. The unique structural features of this molecule make it a candidate for designing new materials with tailored properties, such as polymers with enhanced mechanical strength or specialty chemicals with specific biological activities.

In conclusion, Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate (CAS No. 2023806-68-8) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this compound, its importance in the chemical industry is likely to grow.

2023806-68-8 (Methyl 2-chloro-3-(cyclopentylmethyl)-3-methyloxirane-2-carboxylate) 関連製品

- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)

- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)

- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)

- 1630470-28-8((2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid)

- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)

- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)

- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)

- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)

- 1038279-20-7((2-chlorophenyl)methyl3-(methylsulfanyl)propylamine)